molecular formula C17H23NO6 B12098435 (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

Cat. No.: B12098435
M. Wt: 337.4 g/mol
InChI Key: CRMOYWISWRIGHA-KRWDZBQOSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a complex organic compound with a molecular formula of C17H23NO6. This compound is known for its unique structural features, which include a benzyloxycarbonyl group, a tert-butoxy group, and a methyl group attached to a butanoic acid backbone. It is often used in various chemical and biological research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves multiple steps. One common method includes the protection of amino acids followed by selective deprotection and coupling reactions. The benzyloxycarbonyl group is introduced using benzyl chloroformate, while the tert-butoxy group is added using tert-butyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
  • N-benzoyl-L-tyrosyl-p-aminobenzoic acid
  • Ethyl acetoacetate

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C17H23NO6/c1-16(2,3)24-13(19)10-17(4,14(20)21)18-15(22)23-11-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,18,22)(H,20,21)/t17-/m0/s1

InChI Key

CRMOYWISWRIGHA-KRWDZBQOSA-N

Isomeric SMILES

C[C@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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